molecular formula C15H17NOS B15230196 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol

Cat. No.: B15230196
M. Wt: 259.4 g/mol
InChI Key: XEDCJOWDUCGRDQ-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C15H17NOS This compound features a pyridine ring substituted with a methyl group, a phenylthio group, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving starting materials such as 2-methylpyridine and thiophenol.

    Substitution Reactions: The phenylthio group is introduced via a substitution reaction, often using a suitable leaving group and a base.

    Addition of the Propanol Group: The final step involves the addition of the propanol group to the pyridine ring, which can be achieved through a Grignard reaction or other nucleophilic addition reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone, while substitution of the phenylthio group may result in various substituted pyridine derivatives.

Scientific Research Applications

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiproliferative and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-ol can be compared with other similar compounds, such as:

    1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one: This compound differs by having a ketone group instead of an alcohol group.

    1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanol: This compound has an ethanol group instead of a propanol group.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a phenylthio group and a propanol group makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C15H17NOS

Molecular Weight

259.4 g/mol

IUPAC Name

1-(2-methyl-6-phenylsulfanylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C15H17NOS/c1-3-14(17)13-9-10-15(16-11(13)2)18-12-7-5-4-6-8-12/h4-10,14,17H,3H2,1-2H3

InChI Key

XEDCJOWDUCGRDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)SC2=CC=CC=C2)C)O

Origin of Product

United States

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